2-Bromo-3-butylthiophene

Overview

Description

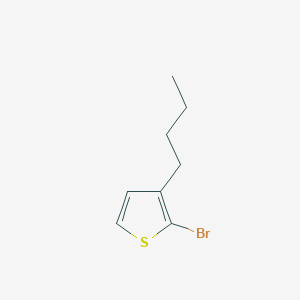

2-Bromo-3-butylthiophene is a chemical compound with the molecular formula C8H11BrS . It is used in various chemical reactions and has significant applications in the field of chemistry .

Synthesis Analysis

The synthesis of 2-Bromo-3-butylthiophene involves several steps. The compound is synthesized by the bromination of butylthiophene . The exact process and conditions for the synthesis may vary depending on the specific requirements of the reaction .Molecular Structure Analysis

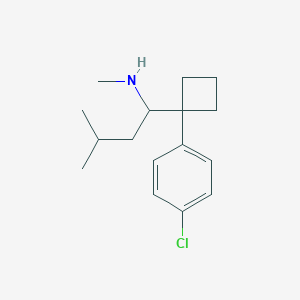

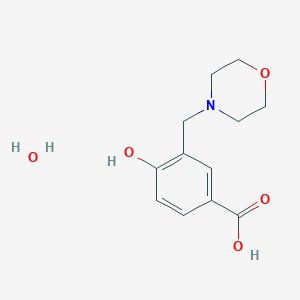

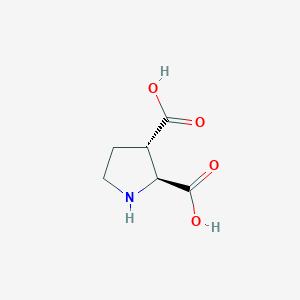

The molecular structure of 2-Bromo-3-butylthiophene consists of a thiophene ring which is a five-membered ring with four carbon atoms and one sulfur atom . The thiophene ring is substituted at the 2-position with a bromine atom and at the 3-position with a butyl group .Chemical Reactions Analysis

The chemical reactions involving 2-Bromo-3-butylthiophene are complex and can vary depending on the conditions and the reactants used. For instance, it has been used in Grignard metathesis polymerization of 3-alkylthiophenes .Physical And Chemical Properties Analysis

2-Bromo-3-butylthiophene is a liquid at 20 degrees Celsius . It has a molecular weight of 219.14 . The compound has a boiling point of 236°C at 760 mmHg . It is recommended to be stored under inert gas .Scientific Research Applications

Material Science: Organic Semiconductors

2-Bromo-3-butylthiophene: is utilized in the development of organic semiconductors due to its stable thiophene ring structure. It plays a significant role in the synthesis of polythiophenes, which are key materials for organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). These semiconductors are valued for their flexibility, low-cost production, and potential in printable electronics .

Medicinal Chemistry: Pharmacological Agents

In medicinal chemistry, thiophene derivatives, including 2-Bromo-3-butylthiophene , are explored for their pharmacological properties. They serve as building blocks for creating compounds with potential anticancer, anti-inflammatory, and antimicrobial activities. The bromine atom in the compound provides a reactive site for further functionalization, which is crucial in drug design and synthesis .

Corrosion Inhibition

2-Bromo-3-butylthiophene: is investigated for its application as a corrosion inhibitor. Thiophene derivatives are known to form protective layers on metals, preventing oxidation and degradation. Research in this area focuses on developing new formulations that can extend the life of industrial machinery and infrastructure .

Organic Electronics: Field-Effect Transistors

The compound is relevant in the enhancement of OFETs. Its incorporation into the semiconductor layer of OFETs can improve charge mobility and stability, which are critical for the performance of flexible displays and sensors. Studies aim to optimize the interface between the dielectric and semiconductor layers using thiophene-based molecules .

Organic Light-Emitting Diodes (OLEDs)

In the field of OLEDs, 2-Bromo-3-butylthiophene contributes to the development of blue light-emitting materials. It is part of the synthesis process for creating host materials that facilitate efficient and stable light emission. This research is pivotal for advancing display technology and creating more energy-efficient lighting solutions .

Organic Photovoltaics

Thiophene-based compounds, including 2-Bromo-3-butylthiophene , are used to synthesize polymers for OPVs. These materials aim to improve solar power conversion efficiencies and are essential for the production of renewable energy sources. The research focuses on achieving better absorption and charge transport properties .

Safety and Hazards

2-Bromo-3-butylthiophene is classified as a hazardous substance. It is harmful if swallowed and causes serious eye damage . It is recommended to handle this compound with appropriate protective equipment and to avoid contact with skin, eyes, and clothing .

Relevant Papers Several papers have been published on the topic of 2-Bromo-3-butylthiophene. For instance, a study published in Nature explored the autopolymerization of 2-bromo-3-methoxythiophene . Another paper published in Dalton Transactions investigated the mechanism of Grignard metathesis polymerization of 3-alkylthiophenes .

properties

IUPAC Name |

2-bromo-3-butylthiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11BrS/c1-2-3-4-7-5-6-10-8(7)9/h5-6H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNBLITSBUDZSJW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=C(SC=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11BrS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10571913 | |

| Record name | 2-Bromo-3-butylthiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10571913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-3-butylthiophene | |

CAS RN |

145543-82-4 | |

| Record name | 2-Bromo-3-butylthiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10571913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2S)-2-[[(1S)-1-Carboxyethyl]amino]-5-(diaminomethylideneamino)pentanoic acid](/img/structure/B128377.png)

![(3S,4aS,10aR)-3-(ethylsulfamoylamino)-1-propyl-3,4,4a,5,10,10a-hexahydro-2H-benzo[g]quinolin-6-ol](/img/structure/B128380.png)

![3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridine](/img/structure/B128384.png)

![8-Methylene-1,4-dioxaspiro[4.5]deca-6,9-diene](/img/structure/B128396.png)